2-Acetoxy-3,5-dichlorobenzoic acid
Description
2-Acetoxy-3,5-dichlorobenzoic acid is a benzoic acid derivative featuring a dichlorinated aromatic ring (3,5-dichloro substitution) and an acetoxy group (-OAc) at the 2-position. This structural configuration imparts unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid derivatives.
Properties
CAS No. |
54223-75-5 |
|---|---|
Molecular Formula |
C9H6Cl2O4 |
Molecular Weight |
249.04 g/mol |
IUPAC Name |
2-acetyloxy-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14) |
InChI Key |
YOKGZDMPRGZETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the acetoxy group at the 2-position, which differentiates it from:
- 3-Amino-2,5-dichlorobenzoic acid (chloramben): Substituted with an amino (-NH₂) group at the 3-position and chlorine atoms at 2,5-positions.
- 2-(3,5-Dichlorophenyl)acetic acid : A phenylacetic acid derivative with chlorine atoms at 3,5-positions and an acetic acid side chain. The absence of the benzoic acid carboxyl group directly on the aromatic ring reduces acidity compared to 2-acetoxy-3,5-dichlorobenzoic acid .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Acidity: The acetoxy group in this compound likely reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2) due to electron-withdrawing chlorine atoms and steric effects. In contrast, 3-amino-2,5-dichlorobenzoic acid exhibits higher acidity (pKa ~2.8–3.5) because the amino group stabilizes the deprotonated form .
- Solubility : The acetoxy ester may enhance lipophilicity, reducing water solubility relative to carboxylic acid analogs. For comparison, 2-(3,5-dichlorophenyl)acetic acid has moderate solubility in polar solvents due to its acetic acid moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
